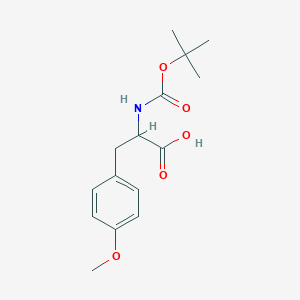

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a Boc-protected amino acid derivative featuring a 4-methoxyphenyl substituent on the β-carbon of the propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions . This compound is widely utilized as an intermediate in peptide synthesis and drug development, particularly in the construction of protease inhibitors and immunoproteasome-targeting agents . Its CAS number is 53267-93-9, and its molecular formula is C15H21NO5, with a molecular weight of 295.33 g/mol .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWWWZWJISHVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399614 | |

| Record name | N-(tert-Butoxycarbonyl)-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141895-35-4 | |

| Record name | N-(tert-Butoxycarbonyl)-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that the tert-butoxycarbonyl (boc) group is widely used in synthetic organic chemistry for the protection of amino acids and peptides.

Mode of Action

The Boc group in Boc-Dl-Tyr(Me)-Oh acts as a protecting group for the amino acid. It prevents unwanted reactions at the amino group during peptide synthesis. The Boc group can be introduced into a variety of organic compounds using flow microreactor systems.

Biochemical Pathways

The boc group plays a crucial role in peptide synthesis, affecting the pathways involved in protein synthesis and modification.

Result of Action

The introduction of the Boc group into amino acids and peptides results in the protection of these molecules during peptide synthesis. This allows for more controlled and efficient synthesis processes.

Action Environment

The action of Boc-Dl-Tyr(Me)-Oh can be influenced by environmental factors such as temperature and the presence of certain chemicals. For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, also known as N-Boc-O-methyl-L-tyrosine, is a compound with significant potential in medicinal chemistry due to its structural features and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : 295.33 g/mol

- CAS Number : 141895-35-4

- MDL Number : MFCD00237574

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is common in peptide synthesis, enhancing its stability and solubility.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. The following table summarizes key findings regarding its antimicrobial efficacy against various pathogens:

| Pathogen | MIC (µg/mL) | Comments |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | Effective against multiple strains |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | Demonstrated significant inhibition |

| Gram-negative bacteria (e.g., E. coli) | 8 - 64 | Variable activity; some strains resistant |

| Candida species (including C. auris) | 8 - 64 | Notable antifungal activity |

These results indicate that the compound exhibits a broad spectrum of antimicrobial activity, particularly against drug-resistant strains, making it a candidate for further development as an antimicrobial agent .

The mechanism underlying the antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways. Similar compounds have shown efficacy through competitive inhibition of key metabolic enzymes, leading to cell death in susceptible organisms .

Synthesis and Derivatives

The synthesis of this compound typically involves standard peptide coupling techniques. The Boc group can be removed under acidic conditions to yield free amino acids or peptides suitable for further biological evaluation.

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The introduction of different substituents on the phenyl ring significantly altered their antimicrobial potency, highlighting structure-activity relationships (SAR) that could guide future drug design .

- Clinical Relevance : In vitro assays demonstrated that certain derivatives exhibited enhanced activity against ESKAPE pathogens, which are notorious for their multidrug resistance profiles. This underscores the potential clinical relevance of these compounds in treating infections caused by resistant strains .

Scientific Research Applications

Applications in Medicinal Chemistry

-

Peptide Synthesis

- The compound serves as a protected amino acid in peptide synthesis. The tert-butyloxycarbonyl (Boc) group allows for selective deprotection under mild conditions, facilitating the formation of peptides with specific sequences.

- Case Study : In a study focused on the synthesis of peptide-based inhibitors for SARS-CoV proteases, Boc-O-methyl-DL-tyrosine was utilized to construct dipeptide analogs that exhibited significant biological activity against viral targets .

-

Drug Development

- As a building block in the synthesis of bioactive compounds, it plays a crucial role in developing pharmaceuticals targeting various diseases.

- Example : The incorporation of the 4-methoxyphenyl moiety enhances the lipophilicity and biological activity of the resulting compounds, making them suitable candidates for drug development.

-

Research in Biochemistry

- The compound is used in studying enzyme mechanisms and interactions due to its structural similarity to natural amino acids. It can serve as a substrate or inhibitor in enzymatic reactions.

- Example : Research has shown that derivatives of Boc-O-methyl-DL-tyrosine can inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme regulation .

Data Tables

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protected amino acid for constructing peptides |

| Drug Development | Serves as a building block for bioactive compounds |

| Enzyme Mechanism Studies | Acts as a substrate or inhibitor to study enzyme interactions |

Recent Innovations and Research Findings

Recent advancements have focused on optimizing synthetic routes involving Boc-O-methyl-DL-tyrosine to enhance yield and reduce environmental impact. A novel one-pot reaction using this compound has been reported to facilitate the formation of amide bonds efficiently, which is critical in drug discovery processes . This method reduces the need for harsh conditions and improves overall reaction efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of Boc-protected amino acid derivatives is critical for tailoring pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid with analogous compounds, organized by substituent variations and stereochemistry.

Substituted Phenyl Derivatives

Functionalized Phenyl Derivatives

Heterocyclic and Alkyl Derivatives

Preparation Methods

Reaction Mechanism and Procedure

-

Base Activation : 3-(4-Methoxyphenyl)alanine is dissolved in aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) to achieve a pH ≥ 12. This deprotonates the amino group, facilitating nucleophilic attack on (Boc)O.

-

Boc Protection : (Boc)O is added in batches to the reaction mixture at ambient temperature. The stepwise addition prevents excessive exothermicity and ensures complete conversion.

-

Workup and Purification :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 90–92% |

| Purity (HPLC) | >99% |

| Reaction Temperature | 20–25°C |

| Solvent System | Water/ethyl acetate/n-hexane |

Advantages Over Alternative Methods

-

Safety : Avoids hazardous reagents like Boc-Cl or Boc-N, which pose explosion risks.

-

Cost-Effectiveness : (Boc)O is economically viable for industrial-scale production.

-

Environmental Impact : Minimizes toxic byproducts compared to dimethyl sulfoxide (DMSO)-based methods.

Optimization Strategies for Enhanced Yield and Purity

pH Control and Reaction Monitoring

Maintaining pH ≥ 12 during (Boc)O addition is critical to prevent O-Boc byproduct formation. Real-time pH monitoring and automated titration systems improve reproducibility.

Solvent Selection for Extraction

Crystallization Conditions

Crystallization from n-hexane at 2–8°C enhances crystal uniformity and reduces residual solvent content.

Industrial-Scale Production Considerations

The patent CN104447415A outlines a scalable protocol suitable for multi-kilogram synthesis:

-

Batch Reactor Setup : Utilizes 55 L reactors for 10 kg batches of starting material.

-

Temperature Control : Jacketed reactors maintain 20–25°C, preventing thermal degradation.

-

Process Automation : Automated feed systems for (Boc)O and base reduce human error.

Economic Analysis :

| Cost Factor | Estimate |

|---|---|

| Raw Materials | $12,000 per 100 kg batch |

| Labor | 15% of total cost |

| Waste Treatment | <5% of total cost |

Characterization and Quality Control

Spectroscopic Data

Q & A

Q. Key Considerations :

- Use anhydrous Na2</SO4 for drying organic layers .

- Monitor reaction progress via TLC or <sup>1</sup>H NMR (e.g., disappearance of the ester peak at δ 4.1–4.3 ppm) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the Boc-group presence via tert-butyl protons at δ 1.3–1.5 ppm and the methoxyphenyl aromatic protons at δ 6.7–7.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended for biological studies) .

- Mass Spectrometry (MS) : Validate the molecular ion peak ([M+H]<sup>+</sup> for C15H21NO5 expected at m/z 296.14) .

Advanced: How do enantiomeric configurations influence biological activity in Boc-protected amino acid derivatives?

Methodological Answer :

Enantiomers (R vs. S) exhibit distinct interactions with chiral biological targets. For example:

- Pharmacokinetics : The (S)-enantiomer of fluorophenyl analogs showed 20% higher cellular uptake in hepatocyte studies due to stereospecific transporter recognition .

- Receptor Binding : (R)-configured analogs demonstrated reduced affinity for G-protein-coupled receptors (GPCRs) compared to (S)-forms in docking simulations .

Q. Experimental Design :

- Synthesize both enantiomers via chiral resolution or asymmetric catalysis .

- Compare IC50 values in enzyme inhibition assays (e.g., serine proteases) .

Advanced: What stability challenges arise under varying pH conditions, and how can they be mitigated?

Methodological Answer :

The compound is prone to:

Q. Mitigation Strategies :

Q. Stability Data :

| Condition | Degradation Rate (t1/2) | Byproduct Identified |

|---|---|---|

| pH 2.0 (HCl) | 2 hours | Free amine |

| pH 10.0 (NaOH) | 30 minutes | Carboxylic acid |

| Neutral (pH 7.4) | >1 week | None |

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data?

Methodological Answer :

Discrepancies often stem from:

Q. Resolution Protocol :

Reproduce synthesis using literature-specified solvents and drying methods .

Characterize via differential scanning calorimetry (DSC) to identify polymorphic transitions .

Compare <sup>13</sup>C NMR data with computational predictions (e.g., DFT calculations) .

Advanced: What coupling strategies enhance yields in peptide synthesis using this compound?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.